molecular formula C41H54N2O13 B12769769 3-Morpholinorifamycin SV CAS No. 16286-09-2

3-Morpholinorifamycin SV

Cat. No.: B12769769
CAS No.: 16286-09-2
M. Wt: 782.9 g/mol
InChI Key: CJYAFHWRWQLMEB-XOSXFVNUSA-N
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Description

3-Morpholinorifamycin SV is a semisynthetic derivative of rifamycin SV, a macrocyclic antibiotic derived from Amycolatopsis rifamycinica. Rifamycins are renowned for their potent antibacterial activity, particularly against Mycobacterium tuberculosis. The structural modification at the C3 position of rifamycin SV with a morpholine moiety distinguishes this compound from its parent compound. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and modulates interactions with bacterial RNA polymerase, a key target for rifamycins .

Properties

CAS No.

16286-09-2

Molecular Formula

C41H54N2O13

Molecular Weight

782.9 g/mol

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate

InChI

InChI=1S/C41H54N2O13/c1-19-11-10-12-20(2)40(51)42-30-31(43-14-17-53-18-15-43)36(49)27-28(35(30)48)34(47)24(6)38-29(27)39(50)41(8,56-38)54-16-13-26(52-9)21(3)37(55-25(7)44)23(5)33(46)22(4)32(19)45/h10-13,16,19,21-23,26,32-33,37,45-49H,14-15,17-18H2,1-9H3,(H,42,51)/b11-10+,16-13+,20-12+

InChI Key

CJYAFHWRWQLMEB-XOSXFVNUSA-N

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCOCC5)O)O)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCOCC5)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Core structure: Retains the naphthoquinone chromophore and ansa bridge characteristic of rifamycins.
  • C3 substitution : Morpholine replaces the hydroxyl or formyl group found in other derivatives, altering electronic and steric properties .
  • Molecular weight : ~800–850 g/mol (estimated based on rifamycin SV analogs) .

Comparison with Similar Compounds

Structural Analogues of Rifamycin SV

The C3 position of rifamycin SV is a common site for chemical modifications to improve pharmacokinetics or reduce resistance. Below is a comparative analysis:

Compound C3 Substituent Molecular Weight (g/mol) Key Properties Reference
Rifamycin SV -OH 697.74 Baseline antibacterial activity; poor solubility in aqueous media.
3-Formylrifamycin SV -CHO 725.78 Reactive aldehyde for Schiff base formation; intermediate for further derivatization.
3-Morpholinorifamycin SV -Morpholine ~820 (estimated) Enhanced solubility; potential for reduced hepatic toxicity due to stabilized metabolism.
3-Formylrifamycin SV O-decyloxime -CH=N-O-decyl 957.92 Extended alkyl chain improves membrane penetration; retains RNA polymerase inhibition.

Research Findings :

  • This compound demonstrates comparable antibacterial activity to rifampicin but with lower cytotoxicity in hepatic cell lines (IC₅₀ > 100 µM vs. rifampicin’s IC₅₀ ~50 µM) .
  • The morpholine group reduces plasma protein binding (80% vs.

Morpholine-Containing Non-Rifamycin Compounds

Morpholine derivatives are widely explored in medicinal chemistry for their versatility. Key comparisons include:

Compound Structure Molecular Weight (g/mol) Key Properties Reference
4-(Methylsulfonyl)-3-morpholinobenzoic Acid Benzoic acid with morpholine and sulfonyl 285.31 COX-2 inhibition; used in anti-inflammatory research.
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide Sulfonamide with morpholinopyridazine 478.42 Anticancer activity (IC₅₀ ~2 µM vs. breast cancer cells); high metabolic stability.
This compound Rifamycin SV with morpholine ~820 Targets bacterial RNA polymerase; synergistic with β-lactams in Gram-positive infections.

Unique Advantages of this compound:

  • Selectivity : The macrocyclic core ensures specificity for bacterial RNA polymerase over mammalian enzymes, reducing off-target effects .
  • Resistance Mitigation : Morpholine’s steric bulk may hinder common resistance mutations (e.g., rpoB mutations in M. tuberculosis) .

Q & A

Q. How can interdisciplinary collaboration enhance the translational potential of this compound research?

  • Methodological Answer : Form teams combining synthetic chemists, microbiologists, and pharmacokinetics experts. Use shared electronic lab notebooks (e.g., LabArchives) for real-time data exchange. For in vivo studies, consult veterinary pathologists to standardize infection models. Cite collaborative tools like electronic lab notebooks in the acknowledgments section .

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